2-(2-Bromoethyl)cyclohexan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-(2-bromoethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H13BrO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-6H2 |
InChI Key |
UHAAWAUFULWVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCBr |
Origin of Product |
United States |
Significance of α Halo Ketones and Haloalkyl Cyclohexanone Scaffolds in Modern Synthetic Chemistry
α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. nih.gov This arrangement of functional groups imparts a unique reactivity to the molecule. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov Consequently, α-halo ketones are potent alkylating agents and have found extensive use in the synthesis of a wide array of organic molecules. nih.govwikipedia.org They are particularly valuable as precursors for the formation of various heterocyclic compounds, such as thiazoles and pyrroles. nih.govwikipedia.org
Haloalkyl cyclohexanone (B45756) scaffolds, which combine the cyclic ketone structure with a halogenated side chain, are bifunctional intermediates that offer multiple avenues for chemical modification. The presence of two electrophilic centers—the carbonyl carbon and the halogen-bearing carbon—allows for sequential or, in some cases, intramolecular reactions. wikipedia.org This dual reactivity is instrumental in the construction of complex polycyclic and spirocyclic systems, which are common motifs in natural products and pharmaceutically active compounds. nih.govnih.gov The ability to selectively functionalize either the ketone or the halogenated side chain provides chemists with a powerful tool for molecular design and construction.
Historical Development of Synthetic Approaches to Cyclohexanone Derivatives with Halogenated Side Chains
The synthesis of cyclohexanone (B45756) derivatives has been a subject of extensive research for over a century, with early methods focusing on cyclization reactions and functional group transformations. The introduction of a halogenated side chain onto a cyclohexanone ring has evolved from general principles of ketone and alkyl halide chemistry.
Historically, the preparation of α-halo ketones was achieved through the direct halogenation of a ketone with elemental halogens like chlorine or bromine. wikipedia.orglibretexts.org This method, while straightforward, can sometimes lead to mixtures of mono- and poly-halogenated products. nih.gov The development of milder and more selective halogenating agents, such as N-bromosuccinimide (NBS), provided better control over the reaction. wikipedia.org
The synthesis of cyclohexanones with halogenated side chains, such as 2-(2-bromoethyl)cyclohexan-1-one (B6251344), can be envisioned through several strategic approaches. One common historical method involves the alkylation of a pre-formed cyclohexanone enolate with a dihaloalkane. This approach, however, can be complicated by competing reactions. A more controlled and modern approach involves the Michael addition of a cyclohexanone enolate to an α,β-unsaturated carbonyl compound, followed by transformations of the side chain. For instance, the addition to acrolein would yield a side chain that could be subsequently reduced and halogenated. The development of organocatalysis and transition-metal-catalyzed reactions has further expanded the toolbox for creating such functionalized cyclohexanones with high degrees of stereocontrol. nih.govmdpi.commdpi.com
Overview of the Distinctive Reactivity Profile and Synthetic Potential of 2 2 Bromoethyl Cyclohexan 1 One
Regioselective Functionalization of Cyclohexanone (B45756) Systems for Bromoethyl Moiety Incorporation
The precise installation of the 2-bromoethyl group at the C-2 position of the cyclohexanone ring is a key challenge. Regioselectivity, the control of where a reaction occurs on a molecule, is paramount. The methylene (B1212753) groups alpha to the carbonyl group (C-2 and C-6) in cyclohexanone can both be deprotonated to form enolates, leading to potential mixtures of products. nih.gov Controlling the reaction to favor substitution at the desired C-2 position is a primary concern for synthetic chemists.
Direct α-Bromination Strategies and Selectivity Control
Direct bromination of cyclohexanone at the alpha position is a common strategy. This typically involves the reaction of cyclohexanone with a bromine source, such as bromine (Br₂) in an acidic solution like acetic acid. libretexts.org The reaction proceeds through an acid-catalyzed enol intermediate. libretexts.org The rate of this halogenation is dependent on the concentration of the ketone and the acid, but not the halogen itself, indicating that the formation of the enol is the rate-determining step. libretexts.org
However, direct bromination of unsubstituted cyclohexanone can lead to a mixture of products, including polybrominated species. To achieve selectivity, pre-formed enolates or enol ethers can be used. For instance, the use of chiral enamines derived from L-proline esters can lead to optically active 2-bromocyclohexanone (B1249149) upon reaction with bromine, followed by hydrolysis.
Another approach to control selectivity involves the bromination of a pre-functionalized cyclohexanone. For example, 2-methylcyclohexanone (B44802) undergoes bromination to yield 2-bromo-2-methylcyclohexanone. libretexts.org This α-bromo ketone can then be used in subsequent reactions, such as dehydrobromination to form an α,β-unsaturated ketone. libretexts.org
| Reagent/Condition | Outcome | Reference |
| Bromine in aqueous media at 25–30°C | Yields 2-bromocyclohexanone with ~67% efficiency | |
| Magnesium bromide and trifluoromethanesulfonic anhydride | Synthesizes 2-bromocyclohexanone | |
| L-proline ethyl ester followed by bromine and hydrolysis | Produces (−)-2-bromocyclohexanone with 70–80% enantiomeric excess |
Alkylation Approaches for Introducing the Ethyl Side Chain
Alkylation of cyclohexanone enolates is a powerful method for forming new carbon-carbon bonds at the α-position. libretexts.org This SN2 reaction involves the nucleophilic attack of the enolate ion on an electrophilic alkyl halide. libretexts.org To introduce the desired ethyl side chain, a suitable two-carbon electrophile is required.
The regioselectivity of alkylation can be controlled by the choice of base and reaction conditions. Kinetic enolates, formed rapidly with strong, hindered bases at low temperatures, typically lead to alkylation at the less substituted α-carbon. In contrast, thermodynamic enolates, formed under equilibrating conditions with a weaker base, favor alkylation at the more substituted position. For unsubstituted cyclohexanone, both α-positions are equivalent. However, for substituted cyclohexanones like 2-methylcyclohexanone, alkylation predominantly occurs at the less hindered C-6 position. pressbooks.pub
A common strategy for introducing a two-carbon chain involves the use of reagents like 1,2-dibromoethane. The initial alkylation introduces a 2-bromoethyl group.
Multi-Step Synthetic Pathways from Readily Available Precursors
The synthesis of this compound can also be achieved through multi-step sequences starting from simple, commercially available materials. These pathways often offer better control over stereochemistry and functional group transformations.
Convergent and Divergent Synthesis Design
Both convergent and divergent strategies can be envisioned for the synthesis of this compound.
Conversely, a divergent synthesis starts from a central core molecule and progressively adds building blocks to create a library of related compounds. wikipedia.org While less common for the synthesis of a single target like this compound, a divergent approach could be employed to generate a series of α-substituted cyclohexanones, with the bromoethyl derivative being one of the products.
Transformations Involving Protected Cyclohexanone Intermediates
To avoid unwanted side reactions at the ketone functional group during the introduction of the bromoethyl side chain, protection strategies are often employed. The ketone can be converted into a less reactive functional group, such as a ketal, which can be removed later in the synthesis to regenerate the ketone.
A documented synthesis of a related compound, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, highlights this approach. nih.govacs.org This multi-step synthesis starts with readily available materials and involves the protection of the ketone group as a ketal. nih.govacs.org This protected intermediate allows for selective transformations on the side chain without interference from the cyclohexanone ring. nih.govacs.org The final step would involve deprotection to reveal the ketone functionality.
A historical synthesis of a related structure involved a four-step sequence:
Addition of a Grignard reagent to cyclohexanone. nih.govacs.org
Hydroboration/oxidation. nih.govacs.org
Collins oxidation. nih.govacs.org
This pathway demonstrates the utility of multi-step sequences in achieving the desired substitution pattern.
Catalytic and Asymmetric Synthesis Approaches for Enantiomerically Enriched Forms
The development of catalytic and asymmetric methods to produce enantiomerically enriched this compound is a significant area of research. Since the C-2 position is a stereocenter, the molecule can exist as two enantiomers. Enantioselective synthesis is crucial for applications where a specific stereoisomer is required, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
Asymmetric transfer hydrogenation (ATH) reactions using bifunctional ruthenium catalysts have been successfully employed for the enantioselective preparation of related 4-hydroxy-2-cyclohexanone derivatives from a common cyclohexenone starting material. mdpi.com This demonstrates the potential for catalytic methods to control the stereochemistry of cyclohexanone derivatives.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For instance, chiral primary amines have been used to catalyze the synthesis of Wieland-Miescher and Hajos-Parrish ketones with high enantioselectivity. organic-chemistry.org While a direct catalytic asymmetric synthesis of this compound has not been extensively reported, the principles of organocatalytic α-functionalization of ketones are well-established. For example, enantioselective α-bromination of aldehydes has been achieved using organocatalysts, although it presents challenges due to the reactivity of brominating agents. acs.org
The use of chiral enamines, as mentioned earlier, is another example of an asymmetric approach. The reaction of a cyclohexanone enamine derived from a chiral amine with an electrophile can proceed with high diastereoselectivity, leading to the formation of one enantiomer in excess after hydrolysis. youtube.com
| Catalyst/Method | Application | Reference |
| Bifunctional Ruthenium Catalysts | Asymmetric transfer hydrogenation of cyclohexenones | mdpi.com |
| Chiral Primary Amines | Enantioselective synthesis of Wieland-Miescher and Hajos-Parrish ketones | organic-chemistry.org |
| Organocatalysts | Enantioselective α-bromination of aldehydes | acs.org |
Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation
Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds, and several strategies can be envisioned for the synthesis of this compound. nih.govresearchgate.net A prominent approach involves the α-vinylation of cyclohexanone, followed by hydrobromination of the resulting vinyl group.
One of the most effective methods for α-vinylation of ketones is through palladium or nickel catalysis. researchgate.net These reactions typically involve the coupling of a ketone enolate with a vinyl halide or a related electrophile. For the synthesis of the precursor to our target molecule, 2-vinylcyclohexan-1-one, a palladium-catalyzed reaction between the cyclohexanone enolate and a vinyl halide like vinyl bromide could be employed. The enolate can be generated in situ using a suitable base.
A plausible reaction sequence is outlined below:
Enolate Formation: Cyclohexanone is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to regioselectively generate the kinetic enolate.
Palladium-Catalyzed Vinylation: The pre-formed enolate is then subjected to a palladium catalyst, often in the presence of a phosphine (B1218219) ligand, and a vinylating agent like vinyl bromide. This cross-coupling reaction forms the C-C bond at the α-position.
Hydrobromination: The resulting 2-vinylcyclohexan-1-one is then treated with hydrogen bromide (HBr) to achieve the anti-Markovnikov addition across the double bond, yielding the desired this compound.
Recent advancements have also explored the direct α-alkylation of ketones with alcohols, which could potentially be adapted for this synthesis. mdpi.comresearchgate.net A strategy involving the palladium-catalyzed reaction of cyclohexanone with 2-bromoethanol (B42945) could be considered, although this would require careful optimization to avoid side reactions.
| Catalyst System | Substrates | Product | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | Cyclohexanone, Vinyl Bromide | 2-Vinylcyclohexan-1-one | 70-85 | researchgate.net |
| NiCl₂(dppe) | Cyclohexanone, Vinyl Triflates | 2-Vinylcyclohexan-1-one | 65-80 | N/A |
| 5%Pd/BaSO₄ + NaOH | 2-Butanone, 1-Propanol | Alkylated Ketones | 84 (selectivity) | mdpi.comresearchgate.net |
Organocatalytic Methods for Stereocontrolled Preparation
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of organic molecules, avoiding the use of often toxic and expensive metals. pageplace.denih.govresearchgate.net For the stereocontrolled preparation of this compound, an organocatalytic conjugate addition to cyclohexenone is a highly attractive approach.
This strategy would involve the asymmetric Michael addition of a two-carbon nucleophile to cyclohexenone, catalyzed by a chiral organic molecule, followed by conversion of the introduced functional group to the bromoethyl moiety.
A representative synthetic sequence is as follows:
Organocatalytic Michael Addition: Cyclohexenone is reacted with a suitable nucleophile, such as a malonate or a nitroalkane, in the presence of a chiral organocatalyst. nih.govrsc.org Cinchona alkaloid-derived thioureas are highly effective catalysts for such transformations, promoting the conjugate addition with high enantioselectivity. nih.gov For instance, the addition of diethyl malonate would yield a chiral 3-(1,3-diethoxy-1,3-dioxopropan-2-yl)cyclohexan-1-one.
Functional Group Manipulation: The resulting adduct would then undergo a series of standard organic transformations. This would include decarboxylation to remove one of the ester groups, reduction of the remaining ester to a primary alcohol, and finally, conversion of the alcohol to the desired bromide using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).
The key advantage of this method is the ability to establish the stereochemistry at the C2 position early in the synthesis and with a high degree of control.
| Organocatalyst | Michael Acceptor | Michael Donor | Product of Addition | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Cinchona-Thiourea | Cyclohexenone | Diethyl Malonate | Diethyl 2-(3-oxocyclohexyl)malonate | 90-98 | 85-95 | nih.gov |
| Proline-derived | α,β-Unsaturated Aldehyde | Nitromethane | γ-Nitroaldehyde | up to 99 | 80-95 | mdpi.com |
| Squaramide | 4-Oxo-enoates | Nitroalkanes | Functionalized γ-keto esters | up to 98 | High | rsc.org |
Comparative Analysis of Synthetic Efficiency, Yields, and Regio/Stereoselectivity of Different Routes
Both transition metal-catalyzed and organocatalytic routes offer viable pathways to this compound, each with its own set of advantages and limitations.
Transition Metal-Catalyzed Routes:
Efficiency and Yields: These methods are often highly efficient, proceeding with good to excellent yields, particularly the α-vinylation reactions. researchgate.net The subsequent hydrobromination is also typically a high-yielding transformation.
Regio/Stereoselectivity: The regioselectivity of α-vinylation can be well-controlled by the choice of base and reaction conditions to favor the kinetic enolate. ubc.ca However, achieving high enantioselectivity in the initial C-C bond formation can be challenging and often requires the use of chiral ligands, which can add to the cost and complexity. The final product of the proposed sequence would be a racemic mixture unless a chiral resolution or an asymmetric hydrobromination is employed.
Organocatalytic Routes:
Regio/Stereoselectivity: The major advantage of this approach is the excellent stereocontrol that can be achieved in the initial Michael addition. nih.govnsf.gov Enantiomeric excesses of over 95% are common, allowing for the synthesis of enantioenriched this compound. The regioselectivity of the Michael addition is inherently controlled by the nature of the reaction.
| Feature | Transition Metal-Catalyzed Route | Organocatalytic Route |
| Overall Yield | Potentially higher due to fewer steps. | Can be lower due to a multi-step sequence. |
| Stereocontrol | Generally produces racemic products unless chiral ligands are used. | Excellent enantioselectivity is achievable. nih.govnsf.gov |
| Reagent Toxicity | Often involves heavy metals which can be toxic. | Catalysts are generally less toxic and environmentally benign. researchgate.net |
| Cost | Catalysts and ligands can be expensive. | Organocatalysts are often cheaper and more readily available. |
| Scalability | Can sometimes be challenging to scale up due to catalyst sensitivity. | Often more readily scalable. |
Intramolecular Cyclization Reactions and Annulation Chemistry
The dual reactivity of this compound is particularly evident in its propensity to undergo intramolecular cyclization. These reactions, where the nucleophilic center of the molecule attacks the electrophilic side chain, are powerful methods for constructing new ring systems, a process broadly known as annulation. scripps.edu Annulation, or ring-forming, processes that unite two fragments through the formation of two new bonds are fundamental in synthesis. scripps.edu
Formation of Fused Bicyclic and Polycyclic Systems via Ketone Enolates or Other Nucleophiles
The most direct intramolecular reaction of this compound involves the formation of its ketone enolate, followed by an internal nucleophilic attack on the carbon atom bearing the bromine. This process is a classic example of intramolecular alkylation.
Under basic conditions, a proton is abstracted from one of the α-carbons (C2 or C6) of the cyclohexanone ring to form a nucleophilic enolate. While two enolates are possible, the enolate at the C2 position, bearing the bromoethyl group, is sterically hindered. The enolate formed by deprotonation at C6 is more likely to react. However, for cyclization to occur, the enolate at C2 must be formed. This enolate can then attack the electrophilic primary carbon of the bromoethyl chain in an intramolecular SN2 reaction. This cyclization results in the formation of a new six-membered ring fused to the original cyclohexane (B81311) ring, yielding a bicyclo[4.4.0]decane system, commonly known as a decalin. libretexts.org This specific transformation is a type of annulation reaction that creates a fused bicyclic product. scripps.edumasterorganicchemistry.com
The reaction is typically promoted by a base strong enough to generate a sufficient concentration of the enolate but controlled to minimize side reactions like intermolecular condensation.
Table 1: Intramolecular Alkylation for Fused Bicyclic System Formation
| Reactant | Conditions | Product | Product Class |
|---|---|---|---|
| This compound | Base (e.g., NaH, LDA) | Octahydronaphthalen-1(2H)-one | Fused Bicyclic Ketone |
Spirocyclization Reactions Leading to Novel Molecular Architectures
In addition to forming fused rings, this compound is a precursor for the synthesis of spirocyclic compounds, where two rings share a single carbon atom. libretexts.org Spirocyclization can be achieved by modifying the reaction conditions to favor attack at a different position.
One potential pathway to a spirocycle involves a Favorskii-type rearrangement mechanism or related processes. Alternatively, specific reagents can be employed to direct the cyclization. For instance, hypervalent iodine reagents are known to facilitate dearomatizing spirocyclizations under mild conditions, representing a modern approach to constructing these complex architectures. mdpi.compreprints.org In the case of this compound, a reaction could be envisioned where the enolate attacks the carbonyl carbon, or where a reagent facilitates a cyclization involving the α-carbon, leading to a spiro[5.5]undecane skeleton. Such reactions often proceed through intricate mechanisms and can provide access to unique molecular frameworks. nih.gov
Table 2: Potential Spirocyclization Pathway
| Reactant | Reagent/Conditions | Plausible Product | Product Class |
|---|---|---|---|
| This compound | Specialized (e.g., Lewis Acid, Hypervalent Iodine Reagent) | Spiro[5.5]undecane derivative | Spirocyclic Compound |
Ring Expansion and Contraction Reactions Under Specific Conditions
The cyclohexanone ring of this compound can undergo rearrangement to form larger or smaller rings under specific chemical conditions. These transformations are typically driven by the formation of a more stable carbocation or the relief of ring strain. chemistrysteps.com
Ring Expansion: Treatment with certain reagents, such as Lewis acids or diazomethane, can induce a ring expansion. For example, a reaction that generates a carbocation intermediate adjacent to the ring can trigger a 1,2-alkyl shift. youtube.com This would result in the expansion of the six-membered cyclohexane ring into a more stable seven-membered cycloheptanone (B156872) ring. Such rearrangements are a valuable tool for accessing larger ring systems that are otherwise difficult to synthesize. youtube.comyoutube.com
Ring Contraction: Conversely, ring contraction can also occur, often through a Favorskii rearrangement when an α-haloketone is treated with a base. While the bromine in this compound is not at the alpha position, other pathways can lead to contraction. For instance, a Wagner-Meerwein rearrangement involving a carbocation intermediate could lead to the formation of a five-membered ring. etsu.edu This would transform the cyclohexanone derivative into a cyclopentyl ketone derivative.
Table 3: Potential Ring Expansion and Contraction Reactions
| Transformation | Conditions | Potential Product | Driving Force |
|---|---|---|---|
| Ring Expansion | Lewis Acid / Carbocation formation | Cycloheptanone derivative | Formation of a more stable ring/carbocation chemistrysteps.com |
| Ring Contraction | Rearrangement conditions (e.g., Favorskii-like) | Cyclopentyl ketone derivative | Relief of strain / Favorable rearrangement pathway etsu.edu |
Intermolecular Transformations with Diverse Reagent Classes
Beyond its utility in intramolecular reactions, the electrophilic bromoethyl group of this compound is highly susceptible to attack by external nucleophiles, allowing for a wide array of intermolecular transformations.
Nucleophilic Substitution Reactions at the Bromoethyl Moiety
The primary alkyl bromide in the side chain is an excellent electrophile for SN2 reactions. A wide variety of nucleophiles can displace the bromide ion, leading to the introduction of new functional groups at the terminus of the ethyl chain. This reactivity allows for the elaboration of the side chain and the synthesis of a diverse library of cyclohexanone derivatives. The reactivity of the bromine atom is a known characteristic of such compounds. cymitquimica.com
This substitution can be accomplished with a range of nucleophiles, including:
Cyanide (CN⁻): To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Azide (N₃⁻): To form an alkyl azide, a precursor to amines via reduction.
Alkoxides (RO⁻): To synthesize ethers.
Amines (RNH₂, R₂NH): To produce secondary or tertiary amines.
Thiolates (RS⁻): To form thioethers.
These reactions are typically performed in a suitable solvent that can facilitate the SN2 mechanism. stackexchange.com
Table 4: Examples of Intermolecular Nucleophilic Substitution
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | 2-(2-Cyanoethyl)cyclohexan-1-one |
| Azide | Sodium Azide (NaN₃) | 2-(2-Azidoethyl)cyclohexan-1-one |
| Methoxide | Sodium Methoxide (NaOCH₃) | 2-(2-Methoxyethyl)cyclohexan-1-one |
| Amine | Diethylamine ((CH₃CH₂)₂NH) | 2-(2-Diethylaminoethyl)cyclohexan-1-one |
Reactions Involving the α-Keto Bromine and Enolizable Protons
While the title compound features a bromine on the ethyl side chain, the chemistry of α-bromo ketones is fundamental to understanding the reactivity of related cyclohexanone systems. The presence of enolizable protons alpha to the carbonyl group is key to these transformations. libretexts.org
In a typical α-halogenation reaction, a ketone like cyclohexanone is treated with a halogen (e.g., Br₂) in an acidic solution. masterorganicchemistry.com The reaction proceeds through an acid-catalyzed enol intermediate. The formation of this enol is the rate-limiting step. libretexts.org The electron-rich double bond of the enol then attacks the electrophilic bromine, resulting in the formation of an α-bromo ketone, such as 2-bromocyclohexanone. libretexts.org
These α-bromo ketones are valuable synthetic intermediates. A particularly important follow-up reaction is dehydrobromination. Treatment of the α-bromo ketone with a non-nucleophilic base, such as pyridine, induces an E2 elimination of HBr. libretexts.org This elimination reaction introduces a carbon-carbon double bond, yielding an α,β-unsaturated ketone. For example, 2-bromocyclohexanone can be converted to cyclohex-2-en-1-one. libretexts.orgorgsyn.org
Table 5: Reactivity of a Model α-Bromo Ketone
| Reactant | Reagent(s) | Intermediate/Product | Reaction Type |
|---|---|---|---|
| Cyclohexanone | 1. Br₂, CH₃COOH | 2-Bromocyclohexan-1-one | α-Halogenation masterorganicchemistry.com |
| 2-Bromocyclohexan-1-one | 2. Pyridine, heat | Cyclohex-2-en-1-one | Dehydrobromination (E2 Elimination) libretexts.org |
Reactions with Organometallic Reagents and Advanced Nucleophiles
The reaction of this compound with organometallic reagents showcases the dual electrophilic nature of the molecule, with potential for reaction at the carbonyl carbon or substitution at the carbon bearing the bromine atom. The choice of organometallic reagent and reaction conditions dictates the outcome of these reactions.
Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive organometallics that typically add to the carbonyl group of this compound. libretexts.orgyoutube.com The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom strongly nucleophilic and basic. libretexts.org This strong nucleophilicity favors attack at the electrophilic carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup. For instance, the reaction with vinyl magnesium bromide results in the formation of a vinyl-substituted cyclohexanol (B46403) derivative. researchgate.net It is crucial to conduct these reactions under anhydrous conditions, as organometallic reagents readily react with protic solvents like water, leading to their decomposition and the formation of alkanes. libretexts.orgyoutube.com
Organocuprates, also known as Gilman reagents (R₂CuLi), are softer nucleophiles compared to Grignard and organolithium reagents. youtube.com This difference in reactivity allows for more selective transformations. While Grignard reagents can attack α,β-unsaturated ketones at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or Michael addition), Gilman reagents preferentially undergo 1,4-addition. youtube.com In the context of this compound, which is a saturated ketone, the primary reaction with organocuprates would still be directed towards the carbonyl group, though with potentially different selectivity profiles compared to harder organometallics, especially if competing reaction pathways are available.
The table below summarizes the expected primary products from the reaction of this compound with various organometallic reagents.
| Organometallic Reagent | Reagent Type | Primary Reaction | Expected Product |
| Grignard Reagent (e.g., CH₃MgBr) | Hard Nucleophile | 1,2-addition to carbonyl | 1-Methyl-2-(2-bromoethyl)cyclohexan-1-ol |
| Organolithium (e.g., CH₃Li) | Hard Nucleophile | 1,2-addition to carbonyl | 1-Methyl-2-(2-bromoethyl)cyclohexan-1-ol |
| Organocuprate (e.g., (CH₃)₂CuLi) | Soft Nucleophile | 1,2-addition to carbonyl | 1-Methyl-2-(2-bromoethyl)cyclohexan-1-ol |
Elimination Reactions to Form Unsaturated Systems
Elimination reactions of this compound are pivotal in the synthesis of unsaturated bicyclic systems, such as octalones. These reactions involve the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms, leading to the formation of a double bond.
The dehydrobromination of this compound is typically achieved by treatment with a base. The reaction proceeds through an elimination mechanism, most commonly an E2 (bimolecular elimination) pathway, especially with strong bases. libretexts.org In an E2 reaction, the base abstracts a proton from a carbon atom beta to the leaving group (bromine), and the leaving group departs simultaneously, forming a double bond. libretexts.org
In the case of this compound, intramolecular cyclization via elimination is a key transformation. This process can be viewed as an intramolecular alkylation where the enolate of the ketone, formed by the action of a base, acts as the nucleophile, displacing the bromide. This leads to the formation of bicyclo[4.4.0]decan-1-one, also known as α-decalone. nih.gov The formation of this bicyclic system is a powerful method for constructing fused ring structures.
When multiple types of β-hydrogens are available for abstraction, the regioselectivity of the elimination reaction becomes a critical consideration. The formation of different constitutional isomers of the resulting alkene is possible. chemistrysteps.com Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.comkhanacademy.org However, the use of a sterically hindered (bulky) base can lead to the preferential formation of the less substituted alkene, a phenomenon known as the Hofmann rule. chemistrysteps.com
In the context of the intramolecular cyclization of this compound, the regioselectivity is directed by the formation of the bicyclic system. However, if intermolecular elimination were to compete, the abstraction of a proton from the cyclohexyl ring would lead to different unsaturated products. For instance, abstraction of a proton from the C1 or C3 position of the cyclohexanone ring could lead to the formation of different cyclohexenone derivatives. The specific product formed would depend on the reaction conditions and the nature of the base used. For cyclohexane systems, the stereochemical requirement for an anti-periplanar arrangement of the hydrogen and the leaving group in an E2 reaction significantly influences the regioselectivity. libretexts.org
The table below outlines the potential elimination products based on the position of proton abstraction.
| Position of Proton Abstraction | Base Type | Governing Rule | Potential Product |
| C1 of ethyl group | Strong, non-hindered base | Intramolecular cyclization | Bicyclo[4.4.0]decan-1-one |
| C3 of cyclohexyl ring | Strong, hindered base | Hofmann-like | 2-(2-Bromoethyl)cyclohex-2-en-1-one |
| C6 of cyclohexyl ring | Strong, non-hindered base | Zaitsev-like | 6-(2-Bromoethyl)cyclohex-2-en-1-one |
Rearrangement Reactions Investigated by Mechanistic Studies
While specific mechanistic studies on the rearrangement of this compound are not extensively documented in the readily available literature, the broader class of cyclohexenones is known to undergo photochemical rearrangements. princeton.edu These reactions often proceed through excited triplet states and can lead to the formation of bicyclic products with altered ring structures. For example, the photochemical rearrangement of certain cyclohexenones can yield products analogous to those from cyclohexadienone photolyses. princeton.edu It is plausible that under specific photochemical conditions, this compound could undergo rearrangements involving the cyclohexanone ring and potentially the bromoethyl side chain, leading to complex polycyclic structures. Further research would be needed to elucidate the specific pathways and products of such rearrangements for this particular compound.
Stereochemical Control and Diastereoselectivity in Reaction Outcomes
The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility, particularly in the construction of complex, multi-chiral center molecules. rijournals.com The stereochemistry of the starting material and the reaction conditions can significantly influence the stereochemistry of the products.
In reactions involving the formation of bicyclic systems, such as the intramolecular cyclization to form bicyclo[4.4.0]decan-1-one, the stereochemistry of the ring junction is of paramount importance. The relative orientation of the substituents on the cyclohexane ring will dictate the facial selectivity of the intramolecular attack of the enolate on the carbon bearing the bromine atom. This can lead to the preferential formation of one diastereomer over another.
Furthermore, nucleophilic addition to the carbonyl group can also exhibit diastereoselectivity. researchgate.net The incoming nucleophile can approach the carbonyl from either the axial or equatorial face of the cyclohexanone ring. The preferred direction of attack is often governed by a combination of steric hindrance and electronic effects, such as torsional strain and orbital overlap. researchgate.net For instance, in the reduction of substituted cyclohexanones, the size of the reducing agent can influence the stereochemical outcome, with smaller reagents favoring axial attack and larger reagents favoring equatorial attack.
The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the synthesis of enantiomerically pure compounds. rijournals.com In the context of this compound, the use of chiral catalysts or auxiliaries could be employed to control the stereochemistry of its transformations, leading to the synthesis of specific stereoisomers of the resulting products. rijournals.comucl.ac.uk
The table below illustrates the potential stereochemical outcomes in key reactions of this compound.
| Reaction Type | Key Stereochemical Consideration | Potential Outcome |
| Intramolecular Cyclization | Facial selectivity of enolate attack | Formation of cis- or trans-decalone systems |
| Nucleophilic Addition to Carbonyl | Axial vs. Equatorial attack | Formation of diastereomeric alcohols |
| Asymmetric Synthesis | Use of chiral reagents/catalysts | Enantioselective formation of products |
Strategic Applications of 2 2 Bromoethyl Cyclohexan 1 One in Advanced Organic Synthesis
Utility as a Key Building Block for Complex Carbocyclic Frameworks
The inherent reactivity of 2-(2-bromoethyl)cyclohexan-1-one (B6251344) makes it an excellent starting material for the synthesis of intricate carbocyclic systems. The presence of both an electrophilic carbon (C-Br bond) and a nucleophilic center (the enolate of the cyclohexanone) within the same molecule facilitates intramolecular cyclization reactions, leading to the formation of fused and bridged ring systems.
Construction of Bridged and Polycyclic Carbon Skeletons
The synthesis of bridged polycyclic skeletons is a challenging endeavor in organic synthesis. nih.gov Transition-metal catalysis has emerged as a powerful tool for constructing such complex architectures. nih.gov While specific examples detailing the direct use of this compound in the construction of bridged polycyclic skeletons through transition-metal catalyzed C-C bond formation are not prevalent in the provided search results, the fundamental principles of intramolecular cyclization suggest its potential in this area. For instance, intramolecular Heck reactions are a known strategy for forming bridged bicyclic scaffolds. researchgate.net
The general strategy would involve the formation of an organometallic intermediate from the bromoethyl moiety, which could then undergo an intramolecular reaction with the ketone or its enolate derivative. For example, treatment with a suitable base could generate the enolate of the cyclohexanone (B45756), which could then act as a nucleophile to displace the bromide, leading to a bicyclo[4.2.0]octan-1-one system. Alternatively, under radical conditions, the bromoethyl group could generate a radical that could add to the enone system (if the cyclohexanone is α,β-unsaturated), leading to the formation of various bicyclic products.
The following table outlines potential synthetic strategies for forming bridged systems from precursors with similar functionalities:
| Reaction Type | Catalyst/Reagent | Resulting Skeleton |
| Intramolecular Heck Reaction | Pd(0) catalyst | Bridged bicyclic systems |
| Intramolecular Aldol (B89426) Condensation | Base | Fused bicyclic systems |
| Radical Cyclization | Radical initiator (e.g., AIBN, Bu3SnH) | Fused or bridged systems |
Enantioselective Synthesis of Chiral Carbocycles
The creation of chiral carbocycles is a cornerstone of modern organic synthesis, with enantioselective catalysis being a primary method for achieving this. mdpi.com While the direct enantioselective functionalization of this compound is not explicitly detailed in the provided results, the principles of asymmetric catalysis can be applied to its derivatives or to reactions where it serves as a precursor.
For instance, rhodium-catalyzed chemo- and enantioselective hydrogenation of arylidene cyclohexanones provides access to chiral 3-benzylchromanones and 2,6-disubstituted cyclohexanones. rsc.org This suggests that a derivative of this compound, such as an arylidene derivative at the α-position of the ketone, could be a substrate for similar enantioselective transformations.
Furthermore, enantioselective photocatalysis has emerged as a powerful tool for the synthesis of chiral cyclic molecules. mdpi.com This methodology could potentially be applied to reactions involving this compound or its derivatives to construct chiral carbocyclic frameworks.
A hypothetical enantioselective approach could involve the following steps:
Derivatization: Conversion of this compound to a prochiral substrate, for example, by introducing a double bond or another functional group.
Asymmetric Catalysis: Reaction of the prochiral derivative in the presence of a chiral catalyst (e.g., a chiral metal complex or an organocatalyst) to induce enantioselectivity. researchgate.netchemrxiv.org
Precursor for the Synthesis of Diverse Heterocyclic Compounds
The dual reactivity of this compound also makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The ketone can react with various nucleophiles, while the bromoethyl group can participate in cyclization or substitution reactions.
Synthesis of Oxygen-Containing Heterocycles (e.g., Furan (B31954) and Pyran Derivatives)
The synthesis of oxygen-containing heterocycles is of significant interest in organic and medicinal chemistry. nih.govresearchgate.netresearchgate.net this compound can be utilized to construct furan and pyran ring systems through various synthetic strategies.
For the synthesis of furan derivatives, a common approach involves the reaction of a 1,4-dicarbonyl compound. organic-chemistry.org While this compound is not a 1,4-dicarbonyl compound itself, it can be converted into one. For example, oxidation of the ketone to an enone followed by reaction with a suitable oxygen nucleophile at the β-position and subsequent intramolecular cyclization could lead to furan derivatives.
The synthesis of pyran derivatives often involves multicomponent reactions or cyclization of suitable precursors. nih.govresearchgate.netresearchgate.netsemanticscholar.org A plausible route to pyran derivatives from this compound could involve an initial reaction at the ketone, for instance, a Wittig reaction to introduce a two-carbon unit with a terminal hydroxyl group. Subsequent intramolecular Williamson ether synthesis by cyclization of the hydroxyl group onto the bromoethyl moiety would yield a tetrahydropyran (B127337) derivative.
The following table summarizes potential synthetic routes to oxygen-containing heterocycles using precursors with related functionalities:
| Heterocycle | Synthetic Strategy | Key Intermediates |
| Furan | Paal-Knorr synthesis | 1,4-Dicarbonyl compound |
| Pyran | Intramolecular Williamson ether synthesis | Hydroxy-bromoalkane |
| Dihydrofuran | Intramolecular reactions of alkyl enol ethers | Alkyl enol ether with pendant alcohol |
Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidine (B122466), Indole (B1671886), Isochroman Scaffolds)
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.comfrontiersin.orgmdpi.com this compound serves as a versatile starting material for the synthesis of various nitrogen-containing rings, including pyrrolidines, indoles, and isochromans.
The synthesis of pyrrolidine derivatives can be achieved through a 1,3-dipolar cycloaddition reaction of an azomethine ylide with an olefin. nih.gov A more direct approach using this compound would involve a reductive amination of the ketone with a primary amine, followed by intramolecular cyclization of the resulting secondary amine onto the bromoethyl group to form a pyrrolidine ring fused to the cyclohexane (B81311).
For the synthesis of indole derivatives, a common strategy is the Fischer indole synthesis. However, a more relevant approach starting from a bromoethyl-substituted precursor is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne with an o-haloaniline. While not directly applicable to this compound, a related compound, 3-(2-bromoethyl)-1H-indole, is used in the synthesis of tryptamine (B22526) derivatives. nih.gov
The synthesis of isochroman scaffolds, which are oxygen-containing heterocycles but are included here for structural similarity to some nitrogen analogs, can be achieved through various cyclization strategies. A potential route from this compound could involve its conversion to a derivative containing an ortho-hydroxymethylphenyl group, followed by intramolecular etherification.
The following table outlines synthetic strategies for nitrogen-containing heterocycles using related precursors:
| Heterocycle | Synthetic Strategy | Key Precursor Functionalities |
| Pyrrolidine | Intramolecular amination | Amine and alkyl halide |
| Indole | Fischer Indole Synthesis | Phenylhydrazine and a ketone/aldehyde |
| Isochroman | Intramolecular etherification | Halide and a hydroxyl group |
Role in the Total Synthesis of Natural Products and Biologically Inspired Molecule Scaffolds
The versatility of this compound and its derivatives makes them valuable intermediates in the total synthesis of natural products and biologically inspired molecules. e-bookshelf.de The ability to construct both carbocyclic and heterocyclic frameworks from this starting material allows for the assembly of complex molecular scaffolds found in nature.
While specific total syntheses directly employing this compound were not identified in the search results, the types of structures it can generate are prevalent in natural products. For instance, bridged bicyclic systems are found in a variety of terpenes and alkaloids. researchgate.net Fused and spiro-heterocyclic systems are also common motifs in biologically active compounds. ua.esresearchgate.netnih.gov
The application of this compound in the synthesis of biologically inspired molecules is exemplified by its potential use in creating libraries of compounds for drug discovery. The diverse range of carbocycles and heterocycles that can be synthesized from this building block allows for the exploration of a wide chemical space. For example, piperidine (B6355638) derivatives, which can be conceptually derived from the cyclohexanone core, are essential fragments in drug design. nih.govbeilstein-journals.org
The strategic placement of the ketone and bromoethyl groups in this compound provides a powerful platform for the application of modern synthetic methodologies, including transition-metal catalysis and enantioselective synthesis, to construct molecules with significant biological potential.
Case Studies of Natural Product Synthesis Featuring the Compound as an Intermediate
While direct, named applications of this compound in completed total syntheses are not extensively documented under this specific name in readily available literature, its potential as a key intermediate can be illustrated through the synthesis of spirocyclic natural products, such as those belonging to the acorane family of sesquiterpenes. The acorane skeleton features a characteristic spiro[4.5]decane core, and synthetic strategies often rely on the construction of this spirocyclic system through intramolecular cyclization.
A plausible synthetic approach to a simplified acorane precursor could utilize this compound as a pivotal starting material. The strategy would involve the following key steps:
Enolate Formation and Intramolecular Cyclization: Treatment of this compound with a suitable base, such as lithium diisopropylamide (LDA), would generate the corresponding enolate. The proximate bromoethyl side chain can then undergo an intramolecular SN2 reaction, leading to the formation of a spiro[5.2]nonan-1-one intermediate.
Ring Expansion: The resulting cyclopropane (B1198618) ring could then be subjected to a ring-expansion protocol. For instance, treatment with a Lewis acid or a transition metal catalyst could induce cleavage of the cyclopropane ring and subsequent rearrangement to furnish the desired spiro[4.5]decan-1-one skeleton, a core structure of acorane sesquiterpenes.
This hypothetical case study, summarized in the table below, highlights the utility of this compound in accessing complex spirocyclic systems. The sequence showcases the compound's ability to act as a linchpin in the assembly of intricate molecular architectures.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Intramolecular Cyclization | 1. LDA, THF, -78 °C; 2. Warm to RT | Spiro[5.2]nonan-1-one |
| 2 | Ring Expansion | Lewis Acid (e.g., BF3·OEt2), CH2Cl2 | Spiro[4.5]decan-1-one |
This table represents a plausible, illustrative synthetic sequence.
Design Principles for Incorporating this compound into Retrosynthetic Analyses
The unique structural attributes of this compound make it a valuable synthon in retrosynthetic analysis. The presence of both an electrophilic carbon (C-Br bond) and a nucleophilic center (following enolate formation at the α-position to the ketone) allows for diverse disconnection strategies.
The primary design principles for incorporating this compound into retrosynthetic analyses are centered around the formation of spirocyclic and fused-ring systems:
Spirocycle Formation: For a target molecule containing a spiro-fused ring system, such as a spiro[5.5]undecane or a spiro[4.5]decane, a key disconnection can be made at the spiro-carbon. This leads back to a precursor that can be formed via an intramolecular cyclization. This compound represents a practical synthetic equivalent for the corresponding enolate, which can undergo intramolecular alkylation to form a new five- or six-membered ring.
Fused-Ring Systems: The bromoethyl side chain can also be functionalized to participate in annulation reactions. For instance, conversion of the bromide to a nucleophilic species (e.g., via a Grignard reagent) followed by an intramolecular addition to the ketone would provide a fused bicyclic alcohol. This can then be further elaborated to access various fused-ring natural products.
A representative retrosynthetic analysis for a generic spiro[5.5]undecane target is presented below:
| Target Molecule | Retrosynthetic Disconnection | Precursor | Synthetic Strategy |
| Spiro[5.5]undecane derivative | C-C bond at spiro-center | This compound derivative | Intramolecular alkylation of the corresponding enolate |
| Fused bicyclic system | C-C bond of the fused ring | This compound | Conversion of the bromoethyl group to an organometallic reagent followed by intramolecular addition to the ketone |
Development of Novel Synthetic Methodologies Leveraging the Compound's Unique Reactivity
The distinct reactivity of the two functional groups in this compound opens avenues for the development of novel synthetic methodologies. The interplay between the ketone and the alkyl bromide can be exploited to design new cascade or tandem reactions for the efficient synthesis of complex molecules.
Tandem Radical Cyclization/Annulation: The bromoethyl moiety can serve as a precursor for a radical species upon treatment with a radical initiator. This radical could then undergo an intramolecular addition to a transiently formed enol ether of the cyclohexanone ring, leading to a spirocyclic radical intermediate. This intermediate could be trapped with a variety of radical acceptors to install additional functionality, providing a rapid entry to highly substituted spirocycles.
Palladium-Catalyzed Domino Reactions: The alkyl bromide is a suitable substrate for various palladium-catalyzed cross-coupling reactions. A potential novel methodology could involve a domino sequence where an initial Heck or Suzuki coupling at the bromide is followed by an intramolecular aldol or Michael addition involving the ketone. This would allow for the construction of polycyclic systems in a single pot, enhancing synthetic efficiency.
The development of such novel methodologies would further expand the synthetic utility of this compound, solidifying its position as a valuable building block in the synthetic chemist's toolbox. The potential for creating diverse and complex molecular scaffolds from this relatively simple starting material underscores the importance of continued research into its reactivity and applications.
Derivatives and Analogues of 2 2 Bromoethyl Cyclohexan 1 One: Synthesis and Comparative Reactivity
Synthesis of Substituted 2-(2-Bromoethyl)cyclohexan-1-one (B6251344) Derivatives
The synthesis of derivatives of this compound can be approached by introducing substituents onto the cyclohexanone (B45756) core or by modifying the bromoethyl side chain. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.
Introduction of Alkyl, Aryl, and Heteroatom Substituents on the Cyclohexanone Ring
The introduction of various functional groups onto the cyclohexanone ring can be achieved through several established synthetic methodologies. While direct substitution on this compound can be complex, these methods are often applied to cyclohexanone precursors, which are then elaborated to include the bromoethyl chain.
Alkylation: The alkylation of cyclohexanones can be performed on their corresponding enolates. The use of chiral imines derived from cyclohexanone and chiral amines allows for asymmetric alkylation, leading to optically active 2-alkylcyclohexanones with high enantiomeric purity after hydrolysis. researchgate.net Another approach involves the alkylation of metalated N,N-dimethylhydrazones of cyclohexanone, which has been shown to yield axially alkylated products. researchgate.net A general synthesis for 2-substituted cyclohex-2-enones involves an aldol (B89426) reaction of an aluminium enolate, followed by dehydration, rearrangement, and desulfurization, providing another route to substituted cyclic ketones. rsc.org
Arylation: Palladium-catalyzed reactions are prominent in forming C-C bonds for arylation. The direct α-arylation of cyclic ketones can be challenging but has been achieved for related systems like cyclobutyl and cyclopropyl (B3062369) esters by carefully controlling reaction conditions to prevent side reactions like Claisen condensation. researchgate.net For cyclohexenone systems, palladium-catalyzed γ-arylation with aryl halides has been reported, demonstrating site-selectivity in these complex molecules. researchgate.net Furthermore, specific reagents like 2-bromo-3-methoxycyclohex-2-enone have been developed as synthons for the α-arylation of other molecules, such as lactams, indicating the utility of functionalized cyclohexanones in arylation chemistry. rsc.org
Heteroatom Substituents: The synthesis of cyclohexanone derivatives bearing heteroatoms is also well-documented. For instance, 2-acyl-cyclohexane-1,3-dione congeners, which contain additional oxygen atoms, can be synthesized through established literature procedures. nih.govnih.gov The introduction of nitrogen can be achieved via the reaction of cyclohexanone derivatives with amines to form enamines or imines, which are versatile intermediates for further functionalization. researchgate.netwikipedia.org
| Substitution Type | General Method | Key Features | Relevant Research |
|---|---|---|---|
| Alkylation | Asymmetric alkylation via chiral imines | Produces optically active 2-alkylcyclohexanones in high enantiomeric purity. | researchgate.net |
| Alkylation | Alkylation of metalated dimethylhydrazones | Favors axial substitution on the cyclohexanone ring. | researchgate.net |
| Arylation | Palladium-catalyzed α-arylation | Requires careful control of reaction conditions to avoid side reactions. | researchgate.net |
| Arylation | Palladium-catalyzed γ-arylation of cyclohexenones | Demonstrates site-selectivity for C(sp³)-H arylation. | researchgate.net |
| Heteroatom Introduction | Synthesis of 2-acyl-cyclohexane-1,3-diones | Creates derivatives with multiple oxygen functionalities. | nih.govnih.gov |
Modifications of the Bromoethyl Moiety (e.g., other Halogens, leaving groups)
The bromoethyl side chain is a key reactive handle on the molecule. Modifications at this position, such as changing the halogen or converting it to another leaving group, can significantly alter the compound's reactivity in nucleophilic substitution reactions.
The synthesis of α-haloketones is a well-established field. nih.gov In general, ketones react with halogens (X₂) to afford mono-substituted haloketones. nih.gov For instance, direct chlorination and bromination are common, while fluorination often requires specialized reagents to avoid side reactions. nih.gov The reaction of a ketone under acidic conditions with a halogen like Br₂ typically results in the replacement of a single alpha-hydrogen with a bromine atom. youtube.com Under basic conditions, the reaction can be exhaustive, leading to polyhalogenation, as seen in the haloform reaction. masterorganicchemistry.comorganicchemistrytutor.com
While these methods typically apply to the α-position of the ketone, analogous principles can be used to synthesize the starting materials for 2-(2-haloethyl)cyclohexan-1-ones. For example, a synthetic procedure for (2-chloroethyl)cyclohexane (B1282800) has been documented, which could potentially be oxidized to the corresponding ketone. prepchem.com
Once the bromoethyl group is in place, the bromine atom can be displaced by other nucleophiles or converted into other leaving groups. Although not specifically detailed for this compound in the reviewed literature, standard organic synthesis techniques would allow for the conversion of the bromide to an iodide (via the Finkelstein reaction), a tosylate, or a mesylate, thereby modulating its reactivity as a leaving group.
Reactivity Differences and Electronic/Steric Effects of Structural Modifications
Structural modifications to this compound, either on the ring or the side chain, induce significant changes in reactivity due to electronic and steric effects. These effects can alter reaction rates, influence regioselectivity, and determine the stereochemical outcome of reactions.
Impact of Substituents on Reaction Rates and Pathways
Substituents on the cyclohexanone ring influence reactivity through inductive and resonance effects. stpeters.co.inlibretexts.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density at the carbonyl carbon and the α-carbons.
Electronic Effects: An EWG on the ring will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It will also increase the acidity of the α-protons, facilitating enolate formation. masterorganicchemistry.com Conversely, an EDG would decrease the carbonyl's electrophilicity and the acidity of the α-protons. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov Adding further halogen substituents, as in the haloform reaction, dramatically increases the acidity of the remaining α-protons. masterorganicchemistry.com However, multiple halogen substitutions can also decrease the nucleophilicity of the corresponding enol or enolate, potentially slowing subsequent reactions. organicchemistrytutor.com
Steric Effects: The size and position of substituents can sterically hinder the approach of reagents to the reactive sites. Large substituents at the C2 or C6 positions can impede nucleophilic attack on the carbonyl carbon. Similarly, substituents near the bromoethyl group can hinder its reaction in SN2 processes. Studies on related bicyclic systems have shown that bulky substituents can dramatically alter reaction pathways, favoring rearrangement over cyclization, for example. acs.org In a series of 2-acyl-cyclohexane-1,3-dione derivatives, it was found that the presence of a double bond or methyl group on the cyclohexane (B81311) ring generally decreased their biological activity, likely due to steric or conformational changes. nih.govnih.gov
| Substituent Type (on ring) | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|
| Electron-Withdrawing Group (e.g., -NO₂) | Increases carbonyl electrophilicity and α-proton acidity. | Generally small unless the group itself is large. | Accelerates nucleophilic addition and enolate formation. |
| Electron-Donating Group (e.g., -OCH₃) | Decreases carbonyl electrophilicity and α-proton acidity. | Can be sterically demanding depending on the group. | Slows nucleophilic addition and enolate formation. |
| Bulky Alkyl Group (e.g., t-Butyl) | Weakly electron-donating. | Significant steric hindrance at adjacent positions. | Slows reaction rates at nearby sites; can influence stereoselectivity. |
| Halogen (e.g., -Cl, -Br) | Inductively withdrawing, weakly resonance donating. | Moderate steric effect. | Increases α-proton acidity; deactivates the ring towards electrophiles but directs ortho/para. libretexts.org |
Conformational Analysis and its Influence on Reactivity
The cyclohexane ring predominantly exists in a stable chair conformation to minimize angle and torsional strain. pressbooks.pub Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between the two chair conformers has a profound impact on reactivity.
Generally, substituents prefer the equatorial position to minimize steric interactions, particularly the 1,3-diaxial interactions that occur when a group is in the axial position. libretexts.orglibretexts.org The larger the substituent, the stronger its preference for the equatorial position. libretexts.org
However, the conformational analysis of substituted cyclohexanones is more complex. The C1 carbon is sp² hybridized, which flattens the ring slightly at that position. youtube.com For 2-halocyclohexanones, an interesting phenomenon occurs where the conformer with the halogen in the axial position can be more stable than the equatorial conformer. This is attributed to the minimization of dipole-dipole repulsion between the C=O and C-X bonds in the axial conformation. youtube.com
This conformational preference directly influences reactivity:
Axial vs. Equatorial Attack: Nucleophilic attack on the carbonyl carbon can occur from either the axial or equatorial face. The stereochemical outcome is often governed by a balance between steric hindrance and orbital overlap effects. researchgate.netacs.org The presence and orientation of other substituents dictate the favored trajectory of the incoming nucleophile. youtube.com
Comparative Studies with Related Haloalkyl Ketones and Cyclohexanone Derivatives
To better understand the chemical properties of this compound, it is useful to compare it with related compounds.
α-Haloketones vs. Alkyl Halides: α-haloketones are significantly more reactive in bimolecular nucleophilic substitution reactions than their corresponding alkyl halide analogues. For instance, chloroacetone (B47974) reacts with potassium iodide in acetone (B3395972) 36,000 times faster than 1-chloropropane. wikipedia.org This enhanced reactivity is due to the inductive electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-X bond and makes the α-carbon more electrophilic. nih.gov
Cyclohexanone vs. Other Cycloalkanones: When reacting with nucleophiles, cyclohexanone is generally more reactive than cyclopentanone (B42830) or cycloheptanone (B156872). This is because the reaction involves a change in hybridization at the carbonyl carbon from sp² (trigonal planar, ~120° angles) to sp³ (tetrahedral, ~109.5° angles). For cyclohexanone, moving to the sp³ state relieves some torsional strain, making the transition favorable. In contrast, for cyclopentanone and cycloheptanone, this change in geometry increases ring and torsional strain, making the reaction less favorable. quora.com
Cyclohexenone Analogues: The nature of the atoms within the ring system also affects reactivity. A theoretical study on the [2+2] cycloaddition of cyclohexenone and its derivatives where the carbonyl oxygen was replaced with sulfur (thioketone) or selenium (selenoketone) was conducted. The calculations showed that the activation energies for the reaction decreased significantly down the chalcogen group (O > S > Se), indicating a substantial increase in reactivity. researchgate.net This highlights the role of heteroatoms in modulating the electronic structure and reactivity of the cyclic system.
In Depth Mechanistic Investigations and Computational Studies of 2 2 Bromoethyl Cyclohexan 1 One Reactions
Kinetic and Thermodynamic Studies for Reaction Pathway Elucidation
Understanding the factors that govern product distribution is fundamental to controlling chemical reactions. For a substrate like 2-(2-bromoethyl)cyclohexan-1-one (B6251344), which can potentially form multiple products through competing pathways, kinetic and thermodynamic studies are indispensable. These studies help distinguish between the product that is formed fastest (the kinetic product) and the product that is most stable (the thermodynamic product). libretexts.org
A primary example is the base-induced intramolecular cyclization. This reaction could proceed via two distinct pathways: an intramolecular SN2 reaction to form a spirocyclic ketone, or an elimination reaction followed by intramolecular Michael addition to yield a bicyclic ketone.
Kinetic Control: At lower temperatures, reactions are typically under kinetic control, meaning the major product is the one formed via the pathway with the lowest activation energy (Ea). libretexts.org To determine this, reaction rates are measured at various temperatures by monitoring the disappearance of the reactant or the appearance of products over time using techniques like gas chromatography or NMR spectroscopy.
Thermodynamic Control: At higher temperatures, where the initial reactions become reversible, the system can reach equilibrium. Under these conditions of thermodynamic control, the product ratio is determined by the relative Gibbs free energies (ΔG°) of the products. libretexts.org The most stable product will be the major one.
By systematically varying reaction conditions (e.g., temperature, solvent, base concentration) and analyzing the product ratios, a reaction energy diagram can be constructed. This diagram provides a quantitative understanding of the barriers and stabilities of all species involved in the reaction manifold. libretexts.org
Table 1: Hypothetical Kinetic and Thermodynamic Data for Competing Pathways of this compound
| Parameter | Pathway A (Spirocyclization) | Pathway B (Bicyclization) |
| Activation Energy (Ea) | 45 kJ/mol | 60 kJ/mol |
| Product Stability (ΔG°) | -15 kJ/mol | -25 kJ/mol |
| Dominant Product at 0°C | Kinetic Product | |
| Dominant Product at 100°C | Thermodynamic Product |
This table contains hypothetical data for illustrative purposes.
Isotopic Labeling Experiments to Probe Bond Cleavage and Formation
Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a reaction mechanism. fiveable.me By strategically replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C for carbon, ²H for hydrogen), the process of bond breaking and bond formation can be unambiguously tracked. nih.govnih.gov
For instance, in the study of a potential Favorskii-type rearrangement, one could synthesize the starting material with a ¹³C label at the carbonyl carbon. Following the reaction, the position of the ¹³C label in the product can be determined using ¹³C NMR spectroscopy or mass spectrometry. If the label is found in a different position than predicted by a simple cyclization, it provides strong evidence for a more complex rearrangement mechanism involving specific bond cleavages and migrations.
Similarly, deuterium (B1214612) (²H) labeling on the carbon adjacent to the carbonyl group (the α-carbon) can be used to probe the mechanism of enolate formation. The observation of H/D exchange under reaction conditions or the influence of the deuterium on the reaction rate (a kinetic isotope effect) can provide crucial insights into the rate-determining step of the reaction. mdpi.com
Advanced Spectroscopic Techniques for Characterizing Reaction Intermediates and Transition States
While kinetic and isotopic studies provide indirect evidence for reaction mechanisms, advanced spectroscopic techniques aim to directly observe the transient species that are formed during a reaction.
In-situ (in the reaction mixture) NMR and IR spectroscopy allow for the real-time observation of a reaction as it proceeds. youtube.com By setting up the reaction directly within the spectrometer, spectra can be acquired at regular intervals, providing a "movie" of the chemical transformation.
In-situ IR: For a reaction of this compound, one could monitor the disappearance of the C-Br vibrational band and the characteristic carbonyl (C=O) stretch of the starting material, while simultaneously observing the appearance of new carbonyl bands or other functional group signals corresponding to the products. nist.gov
In-situ NMR: This technique can provide detailed structural information on all species present in the solution. For example, the disappearance of the triplet signal corresponding to the -CH₂Br protons and the appearance of new signals in the aliphatic or olefinic region would signal product formation. chemicalbook.com More importantly, if a reaction intermediate accumulates to a sufficient concentration (typically >1-5 mol%), it can be directly observed and structurally characterized.
Many reaction intermediates, such as excited states or radicals, are far too short-lived to be detected by conventional in-situ methods. Time-resolved spectroscopy uses ultrashort laser pulses to study these fleeting species on timescales ranging from femtoseconds to nanoseconds. nih.govresearchgate.net
In a typical pump-probe experiment, a "pump" laser pulse initiates a photochemical reaction of this compound. After a very short, controlled delay, a "probe" pulse measures the absorption or fluorescence spectrum of the mixture. By varying the delay between the pump and probe pulses, the formation and decay of transient species can be tracked. researchgate.net This would be the ideal method to study, for example, the dynamics of a Norrish-type cleavage of the cyclohexanone (B45756) ring, allowing for direct observation of the biradical intermediates involved. nih.gov
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations have become an indispensable tool for investigating reaction mechanisms, complementing experimental findings with theoretical insights. wavefun.comnih.gov Methods like Density Functional Theory (DFT) and ab initio calculations can model the electronic structure of molecules and provide detailed information about their geometries, energies, and properties. aps.orgdntb.gov.uanih.gov
The reactivity of this compound is intimately linked to its three-dimensional shape. The molecule can exist in various conformations arising from the chair-flip of the cyclohexane (B81311) ring and rotation about the single bonds of the bromoethyl side chain. utexas.edupressbooks.pub These different conformers can have significantly different energies and may not all be equally reactive.
Computational methods can be used to perform a thorough conformational analysis to identify the most stable ground-state geometries. sapub.org For this compound, a key question is the relative stability of conformers where the bromoethyl substituent is in an axial versus an equatorial position. This analysis provides the starting point for mapping the entire potential energy surface (PES) of a reaction. chemrxiv.org By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy landscape can be constructed. This theoretical model allows for the calculation of activation barriers and reaction energies, which can be directly compared with experimental kinetic and thermodynamic data to validate a proposed mechanism. ekb.eg
Table 2: Calculated Relative Energies of Key Conformers of this compound
| Conformer | Substituent Position | Relative Energy (kJ/mol) |
| 1 | Equatorial (anti) | 0.00 |
| 2 | Equatorial (gauche) | 3.5 |
| 3 | Axial (anti) | 9.8 |
| 4 | Axial (gauche) | 12.5 |
This table contains representative data calculated using DFT methods (e.g., B3LYP/6-31G) to illustrate the energy differences between possible conformations. Actual values may vary based on the level of theory and basis set used.*
Transition State Elucidation and Activation Energy Barrier Determination
The cornerstone of understanding any chemical reaction lies in characterizing its transition state—the highest energy point along the reaction coordinate. For reactions of this compound, such as its intramolecular cyclization to form spiro[4.5]decan-1-one, computational methods like Density Functional Theory (DFT) are indispensable.
Theoretical calculations can map the potential energy surface of the reaction, identifying the geometry of the transition state. From this, the activation energy (Ea), which is the energy difference between the reactants and the transition state, can be determined. A lower activation energy barrier corresponds to a faster reaction rate. For a hypothetical intramolecular SN2 cyclization, the transition state would involve the nucleophilic attack of an enolate oxygen onto the carbon bearing the bromine atom, leading to the displacement of the bromide ion.
Table 1: Hypothetical Activation Energy Data for the Intramolecular Cyclization of this compound
| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| B3LYP | 6-31G(d) | PCM (Toluene) | Data not available |
| M06-2X | def2-TZVP | SMD (Acetonitrile) | Data not available |
| ωB97X-D | cc-pVTZ | IEFPCM (Water) | Data not available |
This table illustrates the type of data that would be generated from computational studies. The values are hypothetical due to the absence of specific literature data for this compound.
Prediction of Regio- and Stereoselectivity based on Electronic and Steric Factors
Reactions of this compound can potentially yield different regio- and stereoisomers. For instance, in base-catalyzed reactions, the formation of the enolate can occur at either the C2 or C6 position, leading to different cyclization products. Computational models can predict the favored regio- and stereochemical outcomes by analyzing the electronic and steric factors at play.
Electronic factors, such as the distribution of electron density and orbital interactions, can be quantified using various computational analyses. For example, mapping the electrostatic potential can reveal the most nucleophilic and electrophilic sites within the molecule. Steric factors, arising from the spatial arrangement of atoms, can be assessed by analyzing the calculated transition state geometries for steric clashes. The pathway with the lower energy transition state, considering both electronic and steric effects, will be the kinetically favored one.
Table 2: Theoretical Factors Influencing Selectivity in this compound Reactions
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
| Electronic | Relative stability of enolate intermediates (C2 vs. C6). | Orbital alignment in the transition state. |
| Steric | Steric hindrance to the approach of the nucleophile. | Preference for chair-like vs. boat-like transition states. |
This table outlines the key theoretical considerations for predicting selectivity. Specific predictions would require detailed computational modeling.
Molecular Dynamics Simulations to Understand Reaction Dynamics and Solvent Effects
While static quantum chemical calculations provide valuable information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer insights into the dynamic nature of the reaction and the explicit role of the solvent. MD simulations model the motion of atoms over time, providing a more realistic picture of the reaction in solution.
For the reactions of this compound, MD simulations could be employed to:
Study the conformational flexibility of the reactant and how it influences the probability of achieving the correct geometry for reaction.
Investigate the role of solvent molecules in stabilizing the transition state through specific interactions like hydrogen bonding or dipole-dipole interactions. Different solvents can have a profound impact on reaction rates and selectivity.
Simulate the entire reaction trajectory , from reactants to products, providing a dynamic view of the bond-breaking and bond-forming processes.
The choice of solvent can dramatically alter the energy landscape of a reaction. Polar aprotic solvents, for example, are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free. MD simulations can explicitly model these solvent-solute interactions and their effect on the reaction dynamics.
Table 3: Potential Solvent Effects on the Intramolecular Cyclization of this compound
| Solvent | Polarity | Expected Effect on Reaction Rate | Rationale |
| Toluene | Non-polar | Slow | Poor stabilization of the charged transition state. |
| Acetonitrile | Polar Aprotic | Moderate | Good solvation of counter-ions, leaving the enolate nucleophile reactive. |
| Water | Polar Protic | Slow | Strong solvation of the enolate nucleophile through hydrogen bonding, reducing its reactivity. |
This table provides a qualitative prediction of solvent effects based on general chemical principles. Quantitative effects would be determined through MD simulations.
Advanced Analytical Methodologies in Research on 2 2 Bromoethyl Cyclohexan 1 One Beyond Basic Identification
High-Resolution NMR Spectroscopy for Complex Structural Elucidation and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural analysis of 2-(2-bromoethyl)cyclohexan-1-one (B6251344). While one-dimensional (1D) NMR provides fundamental information, multi-dimensional techniques are required to resolve spectral overlap and definitively assign the stereochemistry of this chiral ketone.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the intricate network of connections within the this compound molecule. tamu.educreative-biostructure.com These experiments distribute spectral information across two frequency axes, resolving the overlapping signals that often complicate 1D spectra of substituted cyclohexanones. tamu.eduacs.org
COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) couplings through chemical bonds, typically over two to three bonds. creative-biostructure.comharvard.edu For this compound, a COSY spectrum would map the connectivity of the entire spin system. Cross-peaks would connect the methine proton at C2 to its neighbors on the cyclohexane (B81311) ring (C3) and the adjacent methylene (B1212753) group of the bromoethyl side chain. Further correlations would be seen between the protons on the ethyl chain and among the protons of the cyclohexanone (B45756) ring, allowing for a step-by-step "walk" around the carbon skeleton. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). nih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon it is attached to. This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton at C2 would show a correlation to the C2 carbon signal, and the methylene protons of the bromoethyl group would correlate to their respective carbon signals. Quaternary carbons, like the carbonyl carbon (C1), will be absent from the HSQC spectrum. tamu.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): Complementing HSQC, the HMBC experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). nih.gov This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. libretexts.org In the analysis of this compound, HMBC would show correlations from the protons on C6 to the carbonyl carbon (C1), and from the C2 proton to C1, C3, and the carbons of the ethyl chain, thus confirming the placement of the bromoethyl substituent at the C2 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of whether they are connected by chemical bonds. harvard.edu NOESY is paramount for determining the stereochemistry and preferred conformation of the molecule. For example, the orientation of the bromoethyl side chain (axial vs. equatorial) can be determined by observing NOE cross-peaks between the C2 proton and other protons on the cyclohexane ring (e.g., axial protons at C4 and C6). The relative stereochemistry of the chiral center at C2 is thus defined by these spatial relationships.
A summary of expected key 2D-NMR correlations for the major conformer of this compound is presented below.
| Technique | Correlated Nuclei (Proton at C2) | Correlated Nuclei (Side Chain Protons) | Information Gained |
| COSY | Protons at C3, Protons on adjacent CH₂ | Protons on adjacent CH₂Br | Through-bond proton connectivity |
| HSQC | Carbon at C2 | Respective attached carbons | Direct C-H bond correlations |
| HMBC | C1 (carbonyl), C3, C4, C(CH₂) | C2, C(CH₂Br) | Long-range C-H connectivity, confirms substituent placement |
| NOESY | Axial protons at C4, C6 (if C2-H is axial) | Protons on the cyclohexanone ring | Through-space proximity, stereochemistry, conformation |
Solid-State NMR for Crystalline Forms and Polymorphism
While solution-state NMR reveals the structure of molecules in a solvated, dynamic state, solid-state NMR (ssNMR) provides atomic-level information on molecules in their crystalline or amorphous solid forms. nih.govnih.gov This is particularly relevant for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact physical properties.
For this compound, ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), could be employed to:
Identify Polymorphs: Different crystalline forms of the compound would yield distinct ssNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions in the crystal lattice. youtube.com
Characterize Amorphous States: ssNMR can probe the local environment and conformation of the molecule even in non-crystalline, amorphous solids, which lack long-range order. rsc.org
Study Molecular Dynamics: Advanced ssNMR experiments can provide insights into the dynamics of the molecule in the solid state, such as the motion of the bromoethyl side chain or conformational exchange of the cyclohexane ring.
The analysis of ssNMR data, often complemented by techniques like Powder X-ray Diffraction (PXRD), is crucial for understanding the solid-state behavior of this compound, which is vital in fields like materials science and pharmaceutical development. youtube.com
High-Resolution Mass Spectrometry for Mechanistic Pathway Intermediates and Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for obtaining highly accurate mass measurements, allowing for the determination of elemental compositions and the identification of transient species in reaction pathways. nih.gov
For this compound (C₈H₁₃BrO), HRMS can determine its mass with exceptional precision, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
In mechanistic studies, HRMS coupled with a soft ionization technique can be used to detect and identify reaction intermediates. nih.govmdpi.com For instance, in studying a base-catalyzed intramolecular cyclization of this compound, HRMS could be used to detect the enolate intermediate or the cyclized product, providing direct evidence for the proposed reaction mechanism.
The fragmentation pattern in the mass spectrum also provides significant structural information. For cyclic ketones, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. youtube.com
Expected Fragmentation Pathways for this compound:
| Fragmentation Pathway | Key Fragments (m/z) | Description |
| Molecular Ion | [M]⁺˙, [M+2]⁺˙ | C₈H₁₃⁷⁹BrO⁺˙ and C₈H₁₃⁸¹BrO⁺˙ |
| Alpha-Cleavage | [M - C₂H₄Br]⁺ | Loss of the bromoethyl radical. |
| Alpha-Cleavage | [M - C₅H₉]⁺ | Loss of a C₅H₉ radical from the ring. |
| McLafferty Rearrangement | Varies | Involves hydrogen transfer from the ring to the carbonyl oxygen, followed by cleavage. |
| Loss of Br | [M - Br]⁺ | Cleavage of the carbon-bromine bond. |
X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation in Crystalline Products
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. nih.govgrowingscience.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms in space.
For a chiral compound like this compound, obtaining a suitable single crystal would allow for:
Unambiguous Determination of Absolute Stereochemistry: For a resolved enantiomer, anomalous dispersion techniques can determine whether the chiral center at C2 has an R or S configuration.
Precise Molecular Conformation: The analysis reveals the exact conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the precise torsion angles of the bromoethyl side chain in the solid state. researchgate.net
Intermolecular Interactions: The crystal structure shows how individual molecules pack together in the lattice, revealing details about intermolecular forces such as dipole-dipole interactions or weak hydrogen bonds.
While no public crystal structure for this compound is currently available, data from related bromo-substituted organic compounds demonstrates the power of this technique to provide definitive structural proof. growingscience.comgrowingscience.com
Chromatographic Techniques for Separation, Purification, and Chiral Analysis
Chromatographic methods are fundamental for the separation and purification of this compound from reaction mixtures and for the analysis of its enantiomeric composition.
Chiral HPLC and GC for Enantiomeric Excess Determination
Since this compound is a chiral molecule, separating its two enantiomers is critical, especially in asymmetric synthesis where the goal is to produce one enantiomer in excess. The enantiomeric excess (ee) is a measure of this purity. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this purpose. gcms.cz
These methods rely on a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. chiralpedia.comyoutube.com
Chiral HPLC: A variety of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns being common choices for separating chiral ketones. chromatographyonline.com The choice of mobile phase (typically a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol) is optimized to achieve the best separation (resolution) between the two enantiomer peaks. chiralpedia.com
Chiral GC: For volatile compounds like this compound, chiral GC is an excellent alternative. Derivatized cyclodextrins are commonly used as the CSP. gcms.czlibretexts.org The separation is highly dependent on the column temperature program.
In both techniques, the enantiomeric excess is calculated by comparing the integrated areas of the two separated enantiomer peaks in the chromatogram. nih.govlibretexts.org
Hypothetical Chiral Separation Parameters:
| Technique | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas | Detection | Outcome |
| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | UV (210 nm) | Two resolved peaks for (R) and (S) enantiomers. |
| Chiral GC | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Two resolved peaks for (R) and (S) enantiomers. |
Advanced GC-MS and LC-MS for Complex Mixture Analysis
In the context of synthesizing or utilizing this compound, the final product is often part of a complex mixture. This can include starting materials, byproducts, and isomers. Advanced Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying the components of these mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is highly effective for the analysis of volatile and thermally stable compounds like this compound. In a typical synthesis, potential impurities could include unreacted cyclohexanone, di-alkylated products, or products from elimination reactions (e.g., 2-vinylcyclohexan-1-one). Advanced GC-MS techniques, such as those employing high-resolution columns and tandem mass spectrometry (MS/MS), can provide the necessary resolution and sensitivity to detect and identify these trace components.
The fragmentation pattern of this compound in GC-MS is predictable based on the principles of mass spectrometry. The molecular ion peak would be expected at m/z 204 and 206, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Key fragmentation pathways would likely involve:
Alpha-cleavage: The bonds adjacent to the carbonyl group are prone to breaking. This could result in the loss of the bromoethyl side chain, leading to a fragment at m/z 97, or the loss of a C₄H₇ fragment from the ring, leading to a resonance-stabilized acylium ion.
Loss of HBr: A common fragmentation pathway for bromo-compounds is the elimination of hydrogen bromide, which would lead to a fragment at m/z 125.
Cleavage of the C-Br bond: This would result in a fragment at m/z 125, corresponding to the [M-Br]⁺ ion.
A hypothetical GC-MS fragmentation data table for this compound is presented below:
| m/z (Relative Intensity) | Proposed Fragment | Fragmentation Pathway |
| 206/204 (M⁺) | [C₈H₁₃⁷⁹/⁸¹BrO]⁺ | Molecular Ion |
| 125 | [C₈H₁₃O]⁺ | Loss of Br |
| 97 | [C₆H₉O]⁺ | Alpha-cleavage (loss of C₂H₄Br) |
| 81 | [C₆H₉]⁺ | Further fragmentation |
| 55 | [C₄H₇]⁺ | Further fragmentation |
Liquid Chromatography-Mass Spectrometry (LC-MS):
For less volatile byproducts or for analyses where derivatization is beneficial, LC-MS is the technique of choice. Reverse-phase LC with a C18 column could effectively separate the components of a reaction mixture based on polarity. The use of tandem mass spectrometry (LC-MS/MS) would allow for the selective detection and quantification of this compound even in the presence of interfering species. nih.gov Derivatization of the ketone functionality, for instance with Girard's reagent, could be employed to enhance ionization efficiency and improve detection limits. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are invaluable for identifying functional groups and monitoring the progress of reactions involving this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is particularly useful for identifying the key functional groups within the molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group and the carbon-bromine bond.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1705 cm⁻¹, which is characteristic of a saturated cyclic ketone. nih.gov
C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the cyclohexane ring and the ethyl side chain.
C-Br Stretch: A moderate to strong absorption band in the fingerprint region, typically between 600-500 cm⁻¹, would indicate the presence of the carbon-bromine bond.
FT-IR can be used to monitor the progress of a reaction, for example, the alkylation of cyclohexanone with 1,2-dibromoethane. The disappearance of the enolate C=C stretch and the appearance of the C-Br stretch would indicate the formation of the desired product.
A table of expected FT-IR vibrational frequencies for this compound is provided below:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2940-2860 | C-H Stretch | Alkane |
| 1710 | C=O Stretch | Ketone |
| 1450 | C-H Bend (Scissoring) | -CH₂- |
| 650-550 | C-Br Stretch | Alkyl Bromide |
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for monitoring reactions in aqueous media. The C=O stretch in the Raman spectrum would also be a prominent feature. The C-Br stretch is also Raman active and can be observed. One of the key advantages of Raman spectroscopy is its ability to monitor reactions in real-time, for example, by using an immersion probe. This would allow for the continuous tracking of reactant consumption and product formation, enabling precise control over reaction conditions to optimize yield and minimize byproduct formation.
A table of expected Raman shifts for this compound is presented below:
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 2940-2860 | C-H Stretch | Alkane |
| 1710 | C=O Stretch | Ketone |
| 1450 | C-H Bend (Scissoring) | -CH₂- |
| 650-550 | C-Br Stretch | Alkyl Bromide |
Future Research Directions and Unexplored Reactivity of 2 2 Bromoethyl Cyclohexan 1 One
Development of Novel Catalytic and Green Chemistry Transformations
The presence of both a ketone and an alkyl halide in one molecule opens up possibilities for developing novel catalytic transformations. Future research could focus on intramolecular reactions catalyzed by transition metals, where the ketone directs the catalyst to the bromoethyl group, or vice-versa. rsc.org The push towards more sustainable and environmentally friendly chemical processes, often referred to as green chemistry, is a significant driver in modern chemical research. futuremarketinsights.comglobenewswire.com
Potential research in this area could involve:
Intramolecular C-H Activation: Designing catalytic systems that can activate the C-H bonds of the cyclohexane (B81311) ring, directed by the bromoethyl group, to form new cyclic structures.
Reductive Coupling Reactions: Exploring catalytic methods to couple the bromoethyl group with the ketone, potentially leading to the formation of bicyclic alcohols.
Use of Bio-based Catalysts: Investigating the use of enzymes or other biocatalysts for stereoselective transformations of 2-(2-bromoethyl)cyclohexan-1-one (B6251344).
| Proposed Catalytic Transformation | Potential Catalyst | Desired Outcome |
| Intramolecular Heck Reaction | Palladium(0) complexes | Bicyclic ketone derivatives |
| Atom Transfer Radical Cyclization | Copper(I) complexes | Fused ring systems |
| Biocatalytic Reduction | Ketoreductases | Chiral hydroxy-bromo compounds |
Exploration of Photochemical and Electrochemical Reactivity Pathways
The photochemical and electrochemical behavior of this compound remains largely unexplored. The ketone functionality can undergo Norrish-type reactions upon photoirradiation, which could lead to ring-opening or the formation of radical intermediates. nih.gov The bromoethyl group can also be susceptible to electrochemical reduction.
Future research could investigate:
Photochemical Cyclizations: The possibility of light-induced intramolecular reactions between the ketone and the bromoethyl group to form novel cyclic or spirocyclic compounds. rsc.orgrsc.org
Electrochemical Synthesis of Novel Compounds: Utilizing electrochemical methods to selectively reduce either the ketone or the carbon-bromine bond, leading to different reaction pathways and products. acs.orgrsc.orgacs.org
Photo-organocatalysis: Employing light in combination with organic catalysts to achieve enantioselective transformations of the ketone, a field that has seen significant recent interest. rsc.orgacs.org
| Reactivity Pathway | Method | Potential Product |
| Photochemical Intramolecular Cyclization | UV irradiation | Bicyclic or spirocyclic ketones |
| Electrochemical Reduction | Controlled potential electrolysis | Cyclohexanol (B46403) or ethyl-cyclohexanone derivatives |
| Norrish Type I Reaction | Photolysis | Ring-opened products or ketenes |
Integration into Automated Synthesis and High-Throughput Screening Platforms
Automated synthesis and high-throughput screening are powerful tools in modern drug discovery and materials science. beilstein-journals.org The bifunctional nature of this compound makes it an ideal building block for creating diverse libraries of compounds for screening.
Future research directions could include:
Combinatorial Chemistry: Using automated platforms to react this compound with a wide range of nucleophiles at the bromoethyl position and various reagents at the ketone position to generate a large library of derivatives.
Flow Chemistry: Developing continuous flow processes for the synthesis and functionalization of this compound, which can offer better control over reaction conditions and scalability. beilstein-journals.org
| Platform | Application | Potential Outcome |
| Automated Synthesizer | Library generation for drug discovery | Identification of new bioactive molecules |
| Flow Reactor | Scale-up of key transformations | Efficient and safe production of derivatives |
| High-Throughput Screening | Biological or material property screening | Discovery of new leads for pharmaceuticals or materials |
Design and Synthesis of New Complex Molecular Architectures and Scaffolds
The synthesis of complex molecular architectures is a central theme in organic chemistry. researchgate.netnih.gov this compound can serve as a versatile starting material for the construction of intricate molecular scaffolds.
Potential research avenues include:
Tandem Reactions: Designing one-pot reactions where both the ketone and the bromoethyl group react sequentially to build complex polycyclic systems.
Domino Reactions: Initiating a cascade of reactions with a single reagent that transforms this compound into a more complex molecule in a single operation.
Synthesis of Natural Product Analogues: Using this compound as a key building block in the total synthesis of natural products or their analogues that contain a cyclohexanone (B45756) ring.
| Synthetic Strategy | Target Architecture |
| Tandem Annulation | Fused polycyclic ketones |
| Domino Cyclization/Coupling | Spirocyclic ethers or lactones |
| Multi-component Reactions | Highly functionalized cyclohexanone derivatives |
Investigation of Bio-orthogonal Applications and Chemical Biology Probes (excluding biological activity/clinical data)
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov Chemical probes are essential tools for studying biological systems. The functional groups in this compound could potentially be used in these contexts.
Future research could focus on:
Development of Bio-orthogonal Probes: Modifying the bromoethyl group with a reporter tag (e.g., a fluorophore or a biotin) and using the ketone for specific ligation reactions within a biological system. nih.govbiosyn.com
Ketone as a Bio-orthogonal Handle: The ketone can react with specific hydrazide or alkoxyamine-containing probes in a bio-orthogonal manner. nih.gov
Alkyl Halide as a Targeting Group: The bromoethyl group could potentially act as a covalent handle to selectively label specific proteins or other biomolecules.
| Application | Probe Design Strategy |
| Bio-orthogonal Labeling | Ketone reacts with a fluorescent hydrazide probe. |
| Activity-Based Probing | Bromoethyl group covalently modifies an enzyme active site. |
| Chemical Biology Tool | Incorporation into a larger molecule to study biological processes. |
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
